4-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenyl 4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(3,4-DIMETHOXYPHENYL)IMINO]METHYL}PHENYL 4-BROMOBENZOATE is a complex organic compound with the molecular formula C22H18BrNO4 and a molecular weight of 440.29 g/mol This compound is characterized by the presence of a bromobenzoate group and a dimethoxyphenyl group connected via an imine linkage
Preparation Methods
The synthesis of 4-{[(3,4-DIMETHOXYPHENYL)IMINO]METHYL}PHENYL 4-BROMOBENZOATE typically involves a multi-step process. One common synthetic route starts with the reaction of 3,4-dimethoxybenzaldehyde with aniline to form the imine intermediate. This intermediate is then reacted with 4-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or dichloromethane.
Chemical Reactions Analysis
4-{[(3,4-DIMETHOXYPHENYL)IMINO]METHYL}PHENYL 4-BROMOBENZOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
4-{[(3,4-DIMETHOXYPHENYL)IMINO]METHYL}PHENYL 4-BROMOBENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 4-{[(3,4-DIMETHOXYPHENYL)IMINO]METHYL}PHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets and pathways. The imine group in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The bromobenzoate group can also interact with cellular membranes, affecting membrane integrity and function .
Comparison with Similar Compounds
4-{[(3,4-DIMETHOXYPHENYL)IMINO]METHYL}PHENYL 4-BROMOBENZOATE can be compared with similar compounds such as:
3,4-Dimethoxyphenethylamine: This compound is an analogue of the neurotransmitter dopamine and has similar structural features.
4-{[(4-Methoxyphenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate: This Schiff base ester has similar imine and benzoate groups but differs in the substituents on the phenyl rings.
The uniqueness of 4-{[(3,4-DIMETHOXYPHENYL)IMINO]METHYL}PHENYL 4-BROMOBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H18BrNO4 |
---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
[4-[(3,4-dimethoxyphenyl)iminomethyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C22H18BrNO4/c1-26-20-12-9-18(13-21(20)27-2)24-14-15-3-10-19(11-4-15)28-22(25)16-5-7-17(23)8-6-16/h3-14H,1-2H3 |
InChI Key |
QTLXDSGYAZDZFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.